molecular formula C8H8N2O2 B1447507 4-Hydroxymethyl-7-aza-2-oxyindole CAS No. 1260382-59-9

4-Hydroxymethyl-7-aza-2-oxyindole

Cat. No.: B1447507
CAS No.: 1260382-59-9
M. Wt: 164.16 g/mol
InChI Key: HETSJTGQAWZIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-7-aza-2-oxyindole is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Compounds within the 7-azaindole family are widely recognized for their role as key scaffolds in drug discovery . The structure of this particular molecule, featuring a hydroxymethyl group and a lactam (2-oxyindole) moiety, makes it a versatile precursor for further chemical functionalization. Researchers can utilize the reactive hydroxymethyl group for etherification or esterification, or to create other functional handles, while the lactam group can be involved in hydrogen bonding, contributing to biological activity . This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(hydroxymethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,11H,3-4H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETSJTGQAWZIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The 7-azaindole core is a privileged scaffold in medicinal chemistry. Key structural analogs of 4-hydroxymethyl-7-azaindole include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
4-Hydroxymethyl-7-azaindole 4-hydroxymethyl 148.16 Organic synthesis intermediate
4-Methoxy-7-azaindole-2-carbaldehyde 4-methoxy, 2-carbaldehyde N/A Precursor for Schiff base reactions
2-Methyl-7-azaindole 2-methyl 118.15 Ligand in coordination chemistry
Diazarebeccamycin Complex glycosidic and indolic groups >500 Anticagent (DNA topoisomerase inhibitor)

Key Observations :

  • Hydroxymethyl vs. Methoxy/Carbaldehyde : The hydroxymethyl group in 4-hydroxymethyl-7-azaindole offers superior hydrogen-bonding capability compared to methoxy or aldehyde groups, which may enhance interactions with biological targets .
  • Methyl Substituents : 2-Methyl-7-azaindole lacks polar groups, limiting its solubility but favoring lipid membrane penetration .
Physicochemical Properties
  • Solubility : Hydroxymethyl groups improve aqueous solubility relative to methoxy or methyl substituents, which are more lipophilic .
  • Stability : Electron-withdrawing groups (e.g., nitro in 4-nitro-7-oxide-7-azaindole) may reduce stability under acidic conditions, whereas hydroxymethyl is neutral to mildly acidic/basic environments .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the azaindole core through cyclization of suitably substituted pyridine derivatives.
  • Introduction of the hydroxymethyl group at the 4-position.
  • Oxidation to form the 2-oxy (lactam) functionality characteristic of the oxindole structure.

One classical approach involves the cyclization of 2-aminopyrid-3-ylacetic acid derivatives, which leads to the formation of 7-aza-oxindole frameworks, precursors to this compound.

Specific Synthetic Route Example

  • Starting Material : 2-aminopyrid-3-ylacetic acid or its esters.
  • Cyclization : Heating under acidic or dehydrating conditions promotes intramolecular cyclization to form the 7-aza-2-oxyindole core.
  • Hydroxymethylation : Introduction of the hydroxymethyl group at the 4-position can be achieved via selective formylation followed by reduction or direct hydroxymethylation using formaldehyde under controlled conditions.
  • Purification : Crystallization or chromatographic techniques ensure isolation of pure this compound.

Bromination as a Derivative Preparation Method

A notable preparation related to this compound is the bromination to form 3,3-dibromo-4-hydroxymethyl-7-aza-2-oxyindole. This involves:

  • Reacting this compound with bromine in solvents such as acetic acid or chloroform.
  • Conducting the reaction at room temperature or slightly elevated temperatures.
  • This bromination is a key step in generating derivatives for further chemical transformations.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
Cyclization Intramolecular ring closure Acidic or dehydrating conditions, heat Forms 7-aza-2-oxyindole core
Hydroxymethylation Electrophilic substitution Formaldehyde, controlled pH and temperature Selective substitution at 4-position
Bromination (derivative) Electrophilic aromatic substitution Bromine, acetic acid or chloroform, RT or mild heat Produces dibromo derivatives
Purification Crystallization or chromatography Solvent systems such as ethanol, methanol Ensures product purity

Analytical Data and Research Findings

  • The this compound synthesized via these methods exhibits characteristic spectral features confirming the azaindole and hydroxymethyl functionalities.
  • Bromination derivatives have been studied for their reactivity, showing that the hydroxymethyl group can be oxidized to carboxyl groups or undergo substitution reactions, indicating versatile functional group transformations possible from the parent compound.
  • Research emphasizes the importance of controlling reaction conditions, especially solvent choice and temperature, to maximize yield and selectivity in the preparation steps.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Product Reference
Cyclization of 2-aminopyrid-3-ylacetic acid 2-aminopyrid-3-ylacetic acid Acidic heating 7-aza-2-oxyindole core
Hydroxymethylation 7-aza-2-oxyindole Formaldehyde, controlled conditions This compound
Bromination This compound Br2, acetic acid or chloroform, RT 3,3-Dibromo-4-hydroxymethyl-7-aza-2-oxyindole

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Hydroxymethyl-7-aza-2-oxyindole, and how can regioselectivity be controlled during its functionalization?

  • Methodological Answer : A palladium-catalyzed cyanation/reduction sequence has been successfully applied to introduce aminomethyl moieties in azaindole derivatives, as demonstrated in the synthesis of related 7-azaindole intermediates . For regioselective functionalization, chlorination via N-oxide intermediates (e.g., 7-azaindole N-oxide) ensures positional control, minimizing side reactions. Solvent systems like acetic acid under reflux (3–5 h) are critical for stabilizing reactive intermediates .

Q. How should solubility and stability of this compound be characterized for in vitro studies?

  • Methodological Answer : Solubility profiling in polar (e.g., water, ethanol) and nonpolar solvents (e.g., DMSO) is essential. For example, analogous hydroxy-substituted azaindoles exhibit solubility of ~8.45 mg/mL in water at 25°C, with improved solubility in ethanol . Stability assays under varying pH (1–12) and temperature (4–37°C) should employ HPLC-UV or LC-MS to track degradation products over 24–72 h .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR (DMSO-d6d_6) to resolve aromatic protons and hydroxymethyl groups. IR spectroscopy (ATR mode) identifies hydroxyl stretches (3200–3500 cm1^{-1}) and carbonyl bands (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS-ESI) with <5 ppm mass accuracy confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and intermediates for key steps like cyclization or hydroxylation. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate pathways. Discrepancies between theoretical and observed regioselectivity may indicate solvent or catalyst effects not captured in gas-phase models .

Q. What strategies mitigate competing side-reactions during cross-coupling of this compound with heteroaromatic substrates?

  • Methodological Answer : Use Pd(OAc)2_2/XPhos catalysts for Suzuki-Miyaura couplings to suppress protodehalogenation. For Buchwald-Hartwig aminations, sterically hindered ligands (e.g., t-BuBrettPhos) improve yields by reducing β-hydride elimination. Monitor reactions via in situ IR or Raman spectroscopy to detect intermediates and optimize stoichiometry .

Q. How can bioactivity assays differentiate between direct target engagement and off-target effects for this compound in kinase inhibition studies?

  • Methodological Answer : Employ orthogonal assays:

  • Thermal Shift Assays (TSA) : Measure ∆Tm_m shifts to confirm binding to purified kinases.
  • Cellular Target Engagement (NanoBRET) : Quantify compound-protein interactions in live cells.
  • Kinome-wide Profiling (KinomeScan) : Identify off-target hits at 1 µM concentration.
    Discrepancies between biochemical and cellular IC50_{50} values suggest membrane permeability or efflux issues .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound across studies?

  • Methodological Answer : Standardize protocols per USP guidelines:

  • Shake Flask Method : Saturate solvent (e.g., PBS pH 7.4) with compound, agitate 24 h at 25°C, filter (0.22 µm), and quantify via UV-Vis (λmax_{max} ~270 nm).
  • QC Measures : Include internal controls (e.g., caffeine for aqueous systems) and validate with nephelometry to detect undissolved particulates .

Q. What statistical frameworks are appropriate for reconciling conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute contributions of lipophilicity (clogP), hydrogen-bond donors, and steric parameters. Use Bayesian inference models to weight high-confidence datasets (e.g., crystallographic binding poses) over lower-resolution assays (e.g., cell viability) .

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